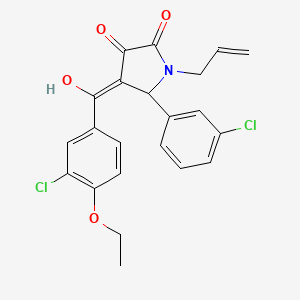![molecular formula C11H10O3 B14880587 2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)
2-[Di(prop-2-ynyloxy)methyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Di(prop-2-ynyloxy)methyl]furan is an organic compound with the molecular formula C11H10O3 It is characterized by the presence of a furan ring substituted with two prop-2-ynyloxy groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(prop-2-ynyloxy)methyl]furan typically involves the reaction of furan with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[Di(prop-2-ynyloxy)methyl]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-ynyloxy groups, where nucleophiles such as amines or thiols replace the alkyne moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
2-[Di(prop-2-ynyloxy)methyl]furan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Di(prop-2-ynyloxy)methyl]furan involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-[Di(prop-2-ynyloxy)methyl]thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-[Di(prop-2-ynyloxy)methyl]benzene: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
2-[Di(prop-2-ynyloxy)methyl]furan is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to thiophene or benzene analogs. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-[bis(prop-2-ynoxy)methyl]furan |
InChI |
InChI=1S/C11H10O3/c1-3-7-13-11(14-8-4-2)10-6-5-9-12-10/h1-2,5-6,9,11H,7-8H2 |
InChI Key |
XVACQOAWONSQCA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(C1=CC=CO1)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',2',3',6'-Tetrahydro-[3,4'-bipyridine]-5-carbonitrile hydrochloride](/img/structure/B14880519.png)
![2,2'-{cyclohexane-1,2-diylbis[nitrilo(E)methylylidene]}bis(4-nitrophenol)](/img/structure/B14880538.png)



![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B14880556.png)

![2-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880563.png)



![3-{[3-(1H-benzimidazol-2-yl)propyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B14880578.png)

![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B14880605.png)
